6-Methylheptyl 4-(chloro-2-methylphenoxy)butyrate
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Overview
Description
6-Methylheptyl 4-(chloro-2-methylphenoxy)butyrate is an organic compound with the molecular formula C19H29ClO3 and a molecular weight of 340.88 g/mol . This compound is characterized by its unique structure, which includes a heptyl chain, a chlorinated phenoxy group, and a butyrate ester. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylheptyl 4-(chloro-2-methylphenoxy)butyrate typically involves the esterification of 4-(chloro-2-methylphenoxy)butyric acid with 6-methylheptanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methylheptyl 4-(chloro-2-methylphenoxy)butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
6-Methylheptyl 4-(chloro-2-methylphenoxy)butyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methylheptyl 4-(chloro-2-methylphenoxy)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloro-2-methylphenoxy)butyric acid
- 6-Methylheptanol
- 4-(Chloro-2-methylphenoxy)acetic acid
Uniqueness
6-Methylheptyl 4-(chloro-2-methylphenoxy)butyrate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
93840-66-5 |
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Molecular Formula |
C19H29ClO3 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
6-methylheptyl 4-(3-chloro-2-methylphenoxy)butanoate |
InChI |
InChI=1S/C19H29ClO3/c1-15(2)9-5-4-6-13-23-19(21)12-8-14-22-18-11-7-10-17(20)16(18)3/h7,10-11,15H,4-6,8-9,12-14H2,1-3H3 |
InChI Key |
LOZWYDXWEXXLRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OCCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
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